molecular formula C13H22Cl2N2 B2645858 N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 1853217-73-8

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2645858
CAS No.: 1853217-73-8
M. Wt: 277.23
InChI Key: PRQHKZRJPGISOQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound offered for research purposes. This substance features a piperidine ring, a common structural motif in medicinal chemistry, and is presented as a dihydrochloride salt, typically to enhance its stability and solubility in aqueous systems for experimental workflows . Compounds containing the piperidine scaffold are of significant interest in pharmaceutical research and development . For instance, structurally similar piperidine derivatives have been utilized in the synthesis of novel inhibitors targeting viral proteases, such as those of Zika, dengue, and West Nile viruses . Other research avenues for analogous compounds include their investigation as modulators of biological targets like the NLRP3 inflammasome, a key component of the innate immune system . The integration of a phenyl ring and a methylaminomethyl group in its structure makes this compound a versatile building block for medicinal chemists aiming to explore structure-activity relationships or to synthesize more complex molecules for biological screening. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-1-(2-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14-10-12-4-2-3-5-13(12)11-6-8-15-9-7-11;;/h2-5,11,14-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQHKZRJPGISOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-(piperidin-4-yl)phenylmethanamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine form.

    Substitution: The compound can undergo substitution reactions, where the piperidine ring or the phenyl group is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted phenyl or piperidine derivatives.

Scientific Research Applications

Pharmacological Studies

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride has been studied for its potential effects on neurotransmitter systems. Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, making them relevant in the context of neuropharmacology.

Case Study: Neurotransmitter Modulation

A study investigating the effects of piperidine derivatives demonstrated their ability to modulate dopamine receptor activity, suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia .

Antidepressant Potential

Piperidine derivatives have been explored for their antidepressant effects. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing mood regulation through increased serotonin availability in synaptic clefts.

Case Study: SSRIs and Mood Disorders

Research has shown that similar piperidine compounds exhibit significant antidepressant activity in animal models, indicating that this compound could be further investigated for its efficacy in human clinical trials .

Anti-inflammatory Properties

Recent studies suggest that piperidine derivatives may possess anti-inflammatory properties. The compound could modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.

Case Study: Inflammation Modulation

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects .

Drug Development and Screening

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for various diseases. Its ability to interact with specific biological targets makes it valuable in high-throughput screening assays.

Case Study: High-throughput Screening

In drug development initiatives, piperidine-based compounds were screened for their ability to inhibit specific enzymes involved in disease pathways, leading to the identification of promising candidates for further development .

Toxicity Data Table

ParameterValue
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Eye IrritationCategory 2

This data highlights the need for appropriate safety measures when working with this compound.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure is defined by the piperidine-phenyl-methylamine framework. Key variations among analogs include:

Compound Name Structural Features Key Differences References
N-Methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride Piperidine-1-ylmethyl at phenyl 4-position Positional isomerism (2- vs. 4-phenyl substitution); altered steric and electronic properties
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochloride Thiazole ring replaces phenyl group Heterocyclic thiazole introduces aromaticity and potential hydrogen-bonding differences
N-Methyl-1-(piperidin-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine dihydrochloride Tetrahydro-2H-pyran substitution Enhanced solubility due to oxygen-containing pyran ring; metabolic stability variation
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride Piperidin-2-yl and 4-methylbenzyl groups Stereoelectronic effects from piperidine ring position (2- vs. 4-) and benzyl substitution
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride Pyrrolidine (5-membered ring) replaces piperidine Reduced ring size increases ring strain; lower basicity compared to piperidine

Physicochemical and Pharmacological Properties

  • Solubility and Stability : The dihydrochloride salt form improves aqueous solubility, critical for bioavailability. Compounds with tetrahydro-pyran substituents (e.g., ) may exhibit further solubility enhancements due to the oxygen atom’s polarity.
  • Receptor Binding: Piperidine analogs are often explored for CNS targets (e.g., sigma receptors, monoamine transporters). Thiazole-containing analogs () may shift selectivity toward kinase inhibition or antimicrobial activity due to heterocyclic interactions.
  • Metabolic Stability : Pyrrolidine analogs () may undergo faster metabolic clearance compared to piperidine derivatives due to smaller ring size and increased susceptibility to enzymatic oxidation.

Regulatory and Commercial Status

  • Discontinued Analogs : N-Methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride () is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy.
  • Hazard Classification : Some analogs, such as N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride, are classified as irritants (), highlighting the need for careful handling during research.
  • Purity and Availability : Most analogs are supplied at ≥95% purity (), though commercial availability varies, with some compounds only accessible via custom synthesis.

Biological Activity

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride, also known by its CAS number 1853217-73-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including toxicity, pharmacodynamics, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H20N2.2ClH
  • CAS Number : 1853217-73-8
  • Solubility : Not specified in the available data

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its pharmacological effects and potential therapeutic applications. The following sections summarize key findings from various studies.

1. Toxicological Profile

According to safety data sheets, the compound is classified as a hazardous material with specific handling precautions. It is not expected to produce significant respiratory irritation; however, exposure should be minimized to ensure safety .

2. Pharmacodynamics

Research indicates that this compound may influence several biological pathways:

  • CNS Activity : It has been suggested that compounds with similar structures can interact with central nervous system (CNS) receptors, potentially affecting neurotransmitter systems. However, specific receptor interactions for this compound require further investigation .
  • Antiparasitic Activity : Although not directly studied for antiparasitic properties, compounds with structural similarities have shown modest efficacy against malaria parasites in mouse models . This suggests that this compound might warrant exploration in this area.

3. Case Studies and Research Findings

A study focusing on related compounds indicates that modifications in the molecular structure can significantly impact biological activity and metabolic stability. For instance, the incorporation of polar functional groups has been shown to enhance solubility and efficacy against specific targets .

Data Table of Biological Activities

Activity Type Description Reference
CNS InteractionPotential interactions with CNS receptors; requires further study
Antiparasitic PotentialRelated compounds show efficacy against malaria parasites in animal models
Toxicity ProfileClassified as hazardous; minimal respiratory irritation expected

Q & A

Q. What synthetic routes are recommended for N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer :
    The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
    • Reductive Amination : React the precursor amine (e.g., 2-(piperidin-4-yl)phenylmethanamine) with methyl iodide in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) in dichloroethane. Monitor pH (6.5–7.5) to optimize imine formation .
    • N-Methylation : Use propionyl chloride under basic conditions (e.g., triethylamine) to protect reactive sites, followed by deprotection with 1-chloroethyl chloroformate and methanol reflux .
    • Optimization : Adjust solvent polarity (e.g., acetone for nucleophilic substitutions), temperature (40–60°C), and catalyst loading (e.g., K₂CO₃ for iodide displacement) to improve yield .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :
    Combine multiple orthogonal methods:
    • HPLC/MS : Confirm molecular weight (e.g., C₁₃H₂₀Cl₂N₂, MW 287.22) and detect impurities (purity ≥98%) .
    • NMR (¹H/¹³C) : Identify protons on the piperidine ring (δ 1.5–2.5 ppm) and aromatic phenyl groups (δ 6.8–7.4 ppm) .
    • X-ray Crystallography : Resolve stereochemistry of the piperidine moiety and confirm dihydrochloride salt formation .
    • Elemental Analysis : Validate Cl⁻ content (theoretical ~24.7%) to ensure stoichiometry .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
    • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Keep in airtight containers at 2–8°C, away from moisture and light, to prevent degradation .
    • Toxicity : No carcinogenic classification per IARC/NTP, but avoid inhalation/ingestion due to potential irritation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Methodological Answer :
    • Analog Synthesis : Modify the phenyl ring (e.g., add electron-withdrawing groups like -Cl or -CF₃) or piperidine substituents (e.g., methyl vs. benzyl) to probe steric/electronic effects .
    • Biological Assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional assays (cAMP/calcium flux). Compare IC₅₀ values to establish potency trends .
    • Data Analysis : Use computational tools (e.g., Schrödinger’s QSAR Module) to correlate structural features (logP, polar surface area) with activity .

Q. What computational strategies are suitable for modeling target interactions?

  • Methodological Answer :
    • Docking Studies : Use AutoDock Vina or Glide to predict binding poses in receptor active sites (e.g., serotonin receptors). Focus on hydrogen bonding with the piperidine N-H and hydrophobic interactions with the phenyl group .
    • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key residues (e.g., Asp3.32 in GPCRs) .
    • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and rank analogs .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
    • Replicate Experiments : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in membrane preparation for receptor studies .
    • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., salt form differences: hydrochloride vs. free base) .
    • Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding kinetics if radioligand assays conflict) .

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